(1R,3R,4R)-Entecavir

Chiral Purity Stereoisomer Identification Analytical Reference Standard

Problem: Inaccurate chiral impurity quantification in Entecavir ANDA submissions risks regulatory rejection. Solution: (1R,3R,4R)-Entecavir (CAS 1367369-76-3) is a stereochemically defined (R,R,R)-diastereomer reference standard, distinct from the active (1S,3R,4S) API and other epimers. Fully characterized with detailed COA, it enables precise HPLC/UPLC method validation for specificity and stability-indicating capability per ICH guidelines. Sourced from ISO 17034-accredited suppliers, it supports traceability against USP/EP monographs. Essential for quantifying this process-related impurity in drug substances and finished products during ANDA batch release testing.

Molecular Formula C₁₂H₁₅N₅O₃
Molecular Weight 277.28
CAS No. 1367369-76-3
Cat. No. B1147483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R,4R)-Entecavir
CAS1367369-76-3
Synonyms2-Amino-1,9-dihydro-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one;  Entecavir Impurity ETY-2; 
Molecular FormulaC₁₂H₁₅N₅O₃
Molecular Weight277.28
Structural Identifiers
SMILESC=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3R,4R)-Entecavir (CAS 1367369-76-3) Procurement Guide: Stereochemical Identity and Core Specifications


(1R,3R,4R)-Entecavir, CAS 1367369-76-3, is a stereoisomer of the nucleoside analog reverse transcriptase inhibitor Entecavir, characterized by the (R,R,R) absolute configuration at the three chiral centers on its cyclopentyl core . With a molecular formula of C12H15N5O3 and a molecular weight of 277.28 g/mol , it is primarily supplied as an impurity reference standard for the analytical method development, method validation, and quality control of Entecavir active pharmaceutical ingredient (API) and finished drug products [1]. The compound is distinguished from the active pharmaceutical Entecavir (which bears a 1S,3R,4S stereochemical configuration) [2] and from other Entecavir epimeric impurities by its unique three-dimensional arrangement, which dictates its utility as a critical marker for chiral purity assessment in regulatory submissions .

Why Stereochemical Purity Matters: The Critical Role of (1R,3R,4R)-Entecavir in Analytical Differentiation


Generic substitution in pharmaceutical impurity reference standards is not feasible due to the critical dependence on precise stereochemical identity. Entecavir's antiviral activity is conferred by a specific (1S,3R,4S) stereochemical arrangement [1]. Altering the spatial orientation of functional groups—as is the case with the (1R,3R,4R)-isomer—produces a diastereomer with potentially divergent analytical behavior and unknown biological properties . Consequently, (1R,3R,4R)-Entecavir cannot be substituted with other Entecavir-related impurities, such as the 1-epimer (1R,3R,4S) [2] or the 4-epimer (1S,3R,4R) [3], as each possesses distinct chromatographic retention characteristics and unique regulatory identification. The use of a non-specific or misidentified standard would compromise the accuracy and reliability of analytical methods required for demonstrating the chiral purity and safety of Entecavir drug products, thereby risking regulatory non-compliance during Abbreviated New Drug Application (ANDA) submissions or commercial batch release .

(1R,3R,4R)-Entecavir Selection Guide: Quantitative Differentiation from Alternative Impurity Standards


Stereochemical Configuration as the Primary Differentiator: (1R,3R,4R) vs. API and Other Impurities

The defining characteristic of (1R,3R,4R)-Entecavir is its specific stereochemical configuration at three chiral centers, which directly distinguishes it from the active pharmaceutical ingredient (API) and other known epimeric impurities. The API, Entecavir, is characterized by a 1S,3R,4S configuration [1]. In contrast, (1R,3R,4R)-Entecavir is an (R,R,R)-isomer. Other common impurity standards, such as Entecavir Impurity A (1'-epimer, 1R,3R,4S) [2] and Entecavir EP Impurity D (4-epimer, 1S,3R,4R) [3], differ in the stereochemistry at only one or two of these centers. This precise stereochemical identity is essential for unequivocal identification and quantitation in chiral chromatographic methods required by regulatory authorities for the control of diastereomeric impurities in Entecavir drug substances and products .

Chiral Purity Stereoisomer Identification Analytical Reference Standard

Procurement-Relevant Purity Benchmark: Baseline Specification of (1R,3R,4R)-Entecavir

Commercially available (1R,3R,4R)-Entecavir is supplied with a purity specification exceeding 95% (HPLC) . While this baseline purity is comparable to many other Entecavir impurity standards, it represents a minimum quantitative threshold for procurement decisions, as standards with lower purity may not be suitable for accurate quantitation [1]. It is important to note that the direct comparative purity data against specific competitor offerings is generally not disclosed by vendors, as this information is considered proprietary.

Purity Specification Quality Control Reference Standard

Regulatory-Compliant Characterization Package: Vendor Differentiation via Documentary Support

While core specifications like CAS number and molecular formula are universal, vendor differentiation for (1R,3R,4R)-Entecavir lies in the supporting documentation and characterization packages provided. Some suppliers, such as CATO Research Chemicals, offer the product under ISO 17034 accreditation, including a full suite of analytical data (NMR, MS, HPLC, IR, UV) and a Certificate of Analysis (CoA) to support regulatory traceability [1]. Other vendors, like Axios Research, also provide standards that are compliant with regulatory guidelines and are suitable for method validation and traceability against pharmacopeial standards (USP or EP) . The extent of this documentation package is a key differentiator for procurement, as a more comprehensive package can reduce internal quality control burden and accelerate regulatory review.

Regulatory Compliance Method Validation ANDA Submission

Targeted Procurement Applications for (1R,3R,4R)-Entecavir Impurity Standard


Regulatory Method Validation and Pharmacopeial Traceability

(1R,3R,4R)-Entecavir is optimally procured as a reference standard for analytical method development and validation (AMV) in accordance with ICH guidelines. Its primary application is as a marker for the specific identification and quantification of this diastereomeric impurity in Entecavir drug substances and finished products. When sourced from an ISO 17034-accredited supplier, the compound facilitates traceability against USP or EP monographs, supporting Abbreviated New Drug Application (ANDA) filings and commercial batch release testing [1].

Forced Degradation Studies and Stability-Indicating Method Development

This impurity standard is essential for establishing the specificity and stability-indicating capability of analytical methods for Entecavir [1]. By using (1R,3R,4R)-Entecavir as a known impurity marker, analytical scientists can validate that their chosen HPLC or UPLC methods can adequately resolve this diastereomer from the API peak and other potential degradation products formed under stress conditions such as oxidation, heat, or acid/base hydrolysis [2].

Pharmaceutical Quality Control and Batch Release Testing

In a QC laboratory setting, (1R,3R,4R)-Entecavir serves as a primary standard for the routine quantitative analysis of this specific impurity in Entecavir raw material and drug product batches. Its use ensures that the level of this process-related or degradation impurity remains below the established specification limits, which is a critical component of product safety and regulatory compliance [1].

Academic and Industrial Research on Nucleoside Analog Stereochemistry

For research groups investigating the structure-activity relationships (SAR) of carbocyclic nucleoside analogs, (1R,3R,4R)-Entecavir can be employed as a defined stereochemical probe. By comparing its analytical and biological properties against the active (1S,3R,4S)-Entecavir and other epimers, researchers can gain insights into the stereochemical requirements for target enzyme binding and antiviral activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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